molecular formula C10H11ClN4 B8423877 2-tert-Butyl-8-chloro-pyrimido[5,4-d]pyrimidine

2-tert-Butyl-8-chloro-pyrimido[5,4-d]pyrimidine

Cat. No. B8423877
M. Wt: 222.67 g/mol
InChI Key: XWARFFIRLWATGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-8-chloro-pyrimido[5,4-d]pyrimidine is a useful research compound. Its molecular formula is C10H11ClN4 and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-tert-Butyl-8-chloro-pyrimido[5,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-Butyl-8-chloro-pyrimido[5,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-tert-Butyl-8-chloro-pyrimido[5,4-d]pyrimidine

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

6-tert-butyl-4-chloropyrimido[5,4-d]pyrimidine

InChI

InChI=1S/C10H11ClN4/c1-10(2,3)9-12-4-6-7(15-9)8(11)14-5-13-6/h4-5H,1-3H3

InChI Key

XWARFFIRLWATGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C2C(=N1)C(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-tert-Butyl-pyrimido[5,4-d]pyrimidin-4-ol (210 mg, 1.03 mMol) was dissolved in phosphorous oxychloride (10 mL), and the mixture was heated at reflux for 4 hours. The solution was concentrated in-vacuo, then stripped from methylene chloride (3×50 mL) to remove excess phosphorous oxychloride. The residue was stirred for 10 minutes in saturated sodium bicarbonate (50 mL), then extracted with ethyl acetate (3×30 mL). The combined organic phases were washed with water (30 mL), followed by brine (30 mL), dried over sodium sulfate, then concentrated in-vacuo. The residue was purified over silica gel, eluting with 50% ethyl acetate/heptane, to yield 150 mg of a white solid as product. NMR (500 MHz, CDCl3) δ 9.61 (s, 1H), 9.15 (S, 1H), 1.52 (s, 9H).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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